2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%
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Overview
Description
2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% (2H4PPCB) is an organic compound that has been used in scientific research applications in the past few decades. It is a versatile compound which can be used as a starting material for the synthesis of various compounds, as well as a useful intermediate in organic synthesis. 2H4PPCB has also been used in the study of biochemical and physiological effects, as well as in laboratory experiments.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% is not fully understood. However, it is known to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes has been linked to a variety of physiological effects, including anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer effects, as well as to inhibit the activity of certain enzymes, such as COX-2 and LOX. Additionally, 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been shown to have antioxidant properties.
Advantages and Limitations for Lab Experiments
2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% is a relatively simple and efficient compound to work with in laboratory experiments. It is relatively inexpensive and can be easily synthesized. Additionally, 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has a variety of biochemical and physiological effects, making it a useful compound for studying a variety of biological processes. However, 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has some limitations. It is not very stable and can decompose over time. Additionally, the mechanism of action of 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% is not fully understood, so its effects may be unpredictable in some cases.
Future Directions
The potential future applications of 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% are numerous. It could be used as an intermediate in the synthesis of a variety of compounds, such as amino acids, peptides, and other organic compounds. Additionally, it could be used in the study of biochemical and physiological effects, as well as in laboratory experiments. Additionally, further research into the mechanism of action of 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% could lead to a better understanding of its effects and potential therapeutic applications. Finally, 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% could be used as a starting material for the synthesis of other compounds, such as drugs, with potentially beneficial effects.
Synthesis Methods
2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% is synthesized by a two-step process. First, the piperidine-1-carbonyl group is attached to the phenyl ring of 4-hydroxybenzoic acid by an aldol condensation reaction. The second step involves the hydrolysis of the ester group to form 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%. This synthesis procedure has been well documented in the literature and is relatively simple and efficient.
Scientific Research Applications
2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been used in a wide range of scientific research applications. It has been used as a starting material for the synthesis of various compounds, such as amino acids, peptides, and other organic compounds. 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has also been used as a useful intermediate in organic synthesis. Additionally, 2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% has been used in the study of biochemical and physiological effects, as well as in laboratory experiments.
properties
IUPAC Name |
2-hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-17-12-15(8-9-16(17)19(23)24)13-4-6-14(7-5-13)18(22)20-10-2-1-3-11-20/h4-9,12,21H,1-3,10-11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCBFSDYYSMJOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692283 |
Source
|
Record name | 3-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid | |
CAS RN |
1261914-55-9 |
Source
|
Record name | 3-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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